N-[1-(4-methoxyphenyl)ethyl]benzamide
Description
Properties
IUPAC Name |
N-[1-(4-methoxyphenyl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-12(13-8-10-15(19-2)11-9-13)17-16(18)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPICQDAXAGSODF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Pharmacological Activity
Antioxidant Activity
The thiourea analog H10 demonstrates superior antioxidant activity (87.7% inhibition) compared to unmodified benzamides, likely due to the electron-donating 4-methoxyphenyl group enhancing radical scavenging .
Anti-inflammatory Activity
SNI-2 inhibits NF-κB signaling by disrupting protein-protein interactions, highlighting the role of sulfonamide groups in modulating inflammatory pathways . In contrast, N-[1-(4-Methoxyphenyl)ethyl]benzamide lacks reported anti-inflammatory data, suggesting its primary utility as a synthetic intermediate.
Antiparasitic Activity
Nitazoxanide , a nitro-thiazole benzamide derivative, shows broad-spectrum antiparasitic activity, underscoring the importance of nitro and heterocyclic substituents in targeting pathogens .
Physicochemical Properties
- Solubility : Thiourea (H10) and sulfonamide (SNI-2) derivatives exhibit reduced aqueous solubility due to bulky substituents, necessitating formulation optimization .
Q & A
Q. What are the common synthetic routes for N-[1-(4-methoxyphenyl)ethyl]benzamide, and how are reaction conditions optimized?
Methodological Answer: Synthesis typically involves coupling a 4-methoxyphenethylamine derivative with benzoyl chloride or activated benzoic acid derivatives. Key steps include:
- Amide bond formation : Use coupling agents like EDCI/HOBt or DCC in anhydrous solvents (e.g., DCM or THF) under nitrogen .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
- Optimization : Reaction yields (e.g., 56–95%) depend on temperature control (0–25°C), stoichiometric ratios (1:1.2 amine:acylating agent), and moisture exclusion .
Q. How is the structural identity of this compound confirmed?
Methodological Answer:
Q. What preliminary biological assays are used to evaluate its activity?
Methodological Answer:
- In vitro screens :
- Enzyme inhibition : Kinase or protease assays (IC₅₀ determination) with fluorogenic substrates .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Anti-inflammatory : COX-2 inhibition via ELISA or prostaglandin E₂ quantification .
Advanced Research Questions
Q. How can synthetic yields be improved for scale-up without compromising purity?
Methodological Answer:
- Process optimization :
- Solvent selection : Switch from THF to DMF for better solubility of intermediates .
- Catalyst screening : Test Pd/C for hydrogenation steps or biocatalysts for enantioselective synthesis .
- Flow chemistry : Continuous flow systems reduce side reactions and improve reproducibility .
- Quality control : In-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Q. How do structural modifications (e.g., methoxy position, substituents) affect bioactivity?
Methodological Answer:
- SAR studies :
- Methoxy group : Replace with -OH (hydroxyl) or -CF₃ to assess hydrogen bonding/hydrophobic interactions .
- Benzamide variations : Introduce electron-withdrawing groups (e.g., -NO₂) to modulate electron density and binding affinity .
- In silico modeling : Docking studies (AutoDock Vina) predict interactions with targets like EGFR or tubulin .
- Experimental validation : Compare IC₅₀ values of analogs in enzyme assays .
Q. How can contradictory bioactivity data (e.g., anti-inflammatory vs. inactivity) be resolved?
Methodological Answer:
- Data triangulation :
- Dose-response curves : Test concentrations from nM to μM to identify non-linear effects .
- Off-target profiling : Screen against unrelated enzymes (e.g., phosphatases) to rule out false positives .
- Cell-based vs. cell-free assays : Discrepancies may arise from metabolite interference or membrane permeability issues .
- Mechanistic studies : Use CRISPR-edited cell lines to validate target engagement .
Q. What strategies are effective in studying its metabolic stability and pharmacokinetics?
Methodological Answer:
- In vitro ADME :
- Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
- CYP450 inhibition : Screen for interactions using fluorescent probes (e.g., P450-Glo™) .
- Radiolabeling : Synthesize ¹⁴C-labeled analogs for mass balance studies in rodents .
Q. How can crystallography or spectroscopy elucidate its interaction with biological targets?
Methodological Answer:
- X-ray crystallography : Co-crystallize with target proteins (e.g., kinases) to resolve binding modes .
- NMR titration : Monitor chemical shift perturbations in target protein spectra upon ligand binding .
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) .
Data Contradiction Analysis
Q. How to address inconsistencies in reported therapeutic potential (e.g., anticancer vs. inactivity)?
Methodological Answer:
- Meta-analysis : Compare cell line specificity (e.g., NCI-60 panel) and assay conditions (e.g., serum concentration) .
- Resistance mechanisms : Test in isogenic cell pairs (e.g., p53 WT vs. KO) to identify genetic dependencies .
- In vivo validation : Use xenograft models with pharmacokinetic-pharmacodynamic (PK-PD) modeling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
